molecular formula C20H21N3OS B14941796 N-(2,4-dimethylphenyl)-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

N-(2,4-dimethylphenyl)-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B14941796
M. Wt: 351.5 g/mol
InChI Key: SEAOPSCPAVQAPJ-UHFFFAOYSA-N
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Description

N~5~-(2,4-DIMETHYLPHENYL)-6-METHYL-4-PHENYL-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrimidine ring, phenyl groups, and a thioxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(2,4-DIMETHYLPHENYL)-6-METHYL-4-PHENYL-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,4-dimethylphenyl isothiocyanate with 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid in the presence of a base can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are critical to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N~5~-(2,4-DIMETHYLPHENYL)-6-METHYL-4-PHENYL-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings or the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or pyrimidine rings.

Scientific Research Applications

N~5~-(2,4-DIMETHYLPHENYL)-6-METHYL-4-PHENYL-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N5-(2,4-DIMETHYLPHENYL)-6-METHYL-4-PHENYL-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The pathways involved can include inhibition of cell proliferation, induction of apoptosis, or modulation of inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~5~-(2,4-DIMETHYLPHENYL)-6-METHYL-4-PHENYL-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE is unique due to its specific structural features, such as the combination of a pyrimidine ring with phenyl and thioxo groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C20H21N3OS

Molecular Weight

351.5 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-6-methyl-4-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C20H21N3OS/c1-12-9-10-16(13(2)11-12)22-19(24)17-14(3)21-20(25)23-18(17)15-7-5-4-6-8-15/h4-11,18H,1-3H3,(H,22,24)(H2,21,23,25)

InChI Key

SEAOPSCPAVQAPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(NC(=S)NC2C3=CC=CC=C3)C)C

Origin of Product

United States

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